molecular formula C12H13NO2 B1526592 6-Benzylpiperidine-2,4-dione CAS No. 845267-74-5

6-Benzylpiperidine-2,4-dione

Cat. No.: B1526592
CAS No.: 845267-74-5
M. Wt: 203.24 g/mol
InChI Key: YLBLDOIOPLQRKF-UHFFFAOYSA-N
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Description

6-Benzylpiperidine-2,4-dione is a significant chemical scaffold in medicinal chemistry and organic synthesis. This compound features the piperidine-2,4-dione core, which is a versatile building block for the construction of various heterocyclic systems with potential biological activity a . Its key research value lies in its structural relationship to the N-benzylpiperidine pharmacophore , which is the active moiety of the approved Alzheimer's drug Donepezil . Scientific studies highlight the use of this and related structures in the design and synthesis of novel multi-target ligands for neurodegenerative diseases . Researchers are exploring hybrid molecules incorporating the N-benzylpiperidine unit for its acetylcholinesterase (AChE) inhibitory activity, which can help increase acetylcholine levels in the brain and is a validated approach for treating Alzheimer's disease . As a chemical intermediate, this compound serves as a key precursor in the synthesis of more complex molecules, including various fused heterocycles, for pharmacological screening

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-benzylpiperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-10(13-12(15)8-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBLDOIOPLQRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Piperidinedione Scaffolds in Synthetic Chemistry

The piperidine (B6355638) ring is a foundational heterocyclic motif in the development of pharmaceuticals and is present in numerous approved drugs. mdpi.comresearchgate.net When this six-membered nitrogen-containing ring is functionalized with two ketone groups, it forms a piperidinedione scaffold. This structural class, including isomers like the 2,4-dione and the 2,6-dione, serves as a versatile building block in organic synthesis for several key reasons. ontosight.ai

Piperidinedione derivatives are recognized as "privileged scaffolds," meaning they are molecular frameworks capable of binding to a diverse range of biological targets. nih.gov This versatility makes them attractive starting points for creating libraries of compounds for drug discovery. researchgate.netnih.gov The modification of the piperidinedione core with various substituents can lead to compounds with a wide array of biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. ontosight.ai The presence of carbonyl groups and a nitrogen atom within the ring allows for diverse chemical modifications, influencing properties such as solubility and the ability to cross biological membranes. ontosight.aisolubilityofthings.com

The structural rigidity and defined stereochemistry of the piperidine ring, combined with the reactive potential of the dione (B5365651) functional groups, provide chemists with a powerful template for designing complex, three-dimensional molecules with specific biological functions. researchgate.netcam.ac.uk

Historical Context and Synthesis of 6 Benzylpiperidine 2,4 Dione

While a detailed historical timeline for the initial discovery of 6-Benzylpiperidine-2,4-dione is not extensively documented in readily available literature, the synthesis of related piperidinedione structures has been a subject of chemical research for many years. The synthesis of piperidine (B6355638) derivatives, in general, has been studied since the 19th century. solubilityofthings.com

Modern synthetic routes to substituted piperidinediones often involve multi-step reactions, including cyclization and condensation steps. ontosight.ai For instance, one documented synthesis of a related compound, 3-Benzylpiperidine-2,4-dione, involved the reaction of benzaldehyde (B42025) and piperidine with a starting dione (B5365651) in benzene. jst.go.jp Another general approach for creating substituted piperidine-2,6-diones involves the reaction of methyl acetates with acrylamides under transition-metal-free conditions, highlighting the ongoing development of more efficient and environmentally benign synthetic methods. researchgate.net The synthesis of various substituted benzylpiperidines can be achieved through methods like the deoxygenation and saturation of precursor molecules like aryl(pyridin-yl)methanols. researchgate.net

The specific compound, this compound, with CAS number 845267-74-5, is noted as a research chemical. smolecule.combldpharm.com Its molecular formula is C12H13NO2. uni.lu

Scope and Research Focus Within Academic Disciplines

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. bibliotekanauki.pl For this compound, two primary disconnection strategies can be envisioned.

Strategy A: Disconnection of the Benzyl (B1604629) Substituent

The most intuitive disconnection is at the C6-benzyl bond (C6-Cα). This transform simplifies the target to a piperidine-2,4-dione core, which could be functionalized in a subsequent step. The benzyl group itself derives from a suitable benzyl electrophile, such as benzyl bromide. This approach focuses on the late-stage introduction of the key substituent.

Strategy B: Ring Disconnection (Cyclization Approach)

A more fundamental approach involves breaking the heterocyclic ring itself. The most common disconnections for this type of glutarimide (B196013) structure are across the amide bond (N1-C2) and a C-C bond within the keto-enol system (e.g., C4-C5). This leads to an acyclic δ-amino-β-ketoester or a related precursor. This strategy suggests that the final key step of the synthesis would be an intramolecular cyclization to form the piperidinedione ring, with the benzyl group already incorporated into the acyclic backbone. This is often achieved via a Dieckmann-type condensation. researchgate.netresearchgate.net

A retrosynthetic analysis based on these strategies is illustrated below:

Figure 1: Retrosynthetic Analysis of this compound

Generated code

Classical and Modern Approaches to Piperidinedione Ring Formation

The construction of the piperidine-2,4-dione ring is the cornerstone of synthesizing the target molecule and its derivatives. This can be achieved either by building the ring from acyclic precursors or by modifying an existing piperidine (B6355638) ring.

Intramolecular cyclization is a powerful method for forming the heterocyclic ring system.

Dieckmann-Type Condensation : A classical and effective method involves the intramolecular cyclization of N-acylated β-amino esters. researchgate.net In this approach, a β-amino ester is first acylated with a derivative of malonic acid. The resulting intermediate, an amido diester, undergoes a base-catalyzed Dieckmann-type condensation to form a 3-alkoxycarbonylpiperidine-2,4-dione. Subsequent acidic hydrolysis and decarboxylation furnish the final piperidine-2,4-dione product. researchgate.net This method offers a reliable pathway to the core structure, although it requires multiple steps.

Enolate-Isocyanate Rearrangement : A novel, three-step synthesis transforms homoallylamines into 6-substituted piperidine-2,4-diones. dntb.gov.ua The process begins with the protection of the homoallylamine, followed by an NBS-mediated cyclization to yield a 6-(bromomethyl) intermediate. Treatment with a strong base triggers dehydrohalogenation and a key enolate-isocyanate rearrangement, cleanly forming the piperidine-2,4-dione ring in good yields. dntb.gov.ua This modern approach provides an efficient route to 6-substituted derivatives, including potentially the 6-benzyl analogue.

An alternative to building the ring is to introduce the benzyl group onto a pre-existing piperidine or piperidinedione scaffold.

Alkylation : The direct alkylation of a piperidine-2,4-dione enolate at the C6 position can be a straightforward approach. This involves treating the piperidinedione with a suitable base to generate the enolate, followed by reaction with an electrophile like benzyl bromide. A similar strategy, the double alkylation of 2,6-dicyano-N-benzylpiperidine, has been used in the synthesis of complex alkaloids, demonstrating the viability of C-alkylation on piperidine rings. nih.gov

C-H Functionalization : Modern synthetic chemistry has seen the rise of direct C-H functionalization, which avoids the need for pre-functionalized substrates. Rhodium-catalyzed C-H insertion reactions can be used to introduce substituents at various positions on a piperidine ring. d-nb.infonih.gov The site-selectivity (i.e., functionalization at C2, C3, or C4) is controlled by the choice of the rhodium catalyst and the nitrogen-protecting group. nih.govnih.gov While direct C-H benzylation at the C6 position of a piperidine-2,4-dione is not explicitly reported, the principles of catalyst-controlled functionalization suggest it as a potential future direction for streamlined synthesis.

Catalytic Synthesis Routes

Catalysis, particularly using transition metals, offers mild, selective, and efficient pathways for synthesizing complex molecules. frontiersin.org

Rhodium and palladium are versatile catalysts widely used in the synthesis of nitrogen-containing heterocycles. nih.govnih.govmdpi.com

Rhodium (Rh) : Rhodium catalysts are exceptionally effective for C-H functionalization and insertion reactions. d-nb.infonih.gov As mentioned previously, dirhodium catalysts can direct the functionalization of N-protected piperidines. For example, Rh₂(R-TCPTAD)₄ and Rh₂(R-TPPTTL)₄ have been used to generate 2-substituted piperidine analogues through carbene C-H insertion. nih.govnih.gov This type of catalytic system could be adapted to introduce a benzyl or related group onto a piperidine precursor.

Palladium (Pd) : Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. mdpi.com A common strategy for synthesizing substituted piperidines involves the hydrogenation of a corresponding substituted pyridine (B92270) precursor. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. researchgate.net A synthesis of 3-benzylpiperidines has been achieved by adding a phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and heteroaromatic ring saturation using a palladium catalyst. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in forming C-C bonds between sp² centers, which could be used to attach a benzyl group to a suitably functionalized piperidine ring precursor. mdpi.com Palladium catalysts are also used for the α-arylation of lactams, a reaction class relevant to the functionalization of the piperidinedione scaffold. mdpi.com

The following table highlights key transition metal-catalyzed reactions relevant to piperidine synthesis.

Metal Catalyst SystemReaction TypeApplication in Piperidine SynthesisReference(s)
Rh₂(R-TCPTAD)₄ / Rh₂(R-TPPTTL)₄C-H InsertionSite-selective C2-functionalization of N-protected piperidines. d-nb.infonih.govnih.gov
Palladium on Carbon (Pd/C)Hydrogenation / DeoxygenationSaturation of pyridine rings to form piperidines. researchgate.net
Pd(PPh₃)₄Suzuki-Miyaura CouplingC-C bond formation to attach aryl/vinyl groups to precursors. mdpi.com
Pd(OAc)₂ / Ligandα-Arylation of LactamsFunctionalization of positions alpha to a carbonyl in a lactam ring. mdpi.com
Nickel (Ni) / Chiral LigandIntramolecular HydroalkenylationEnantioselective cyclization of 1,6-ene-dienes to form substituted piperidines. nih.gov

Organocatalytic Approaches (e.g., N-Heterocyclic Carbene Catalysis)

Organocatalysis, utilizing small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Among organocatalysts, N-Heterocyclic Carbenes (NHCs) have garnered substantial attention for their unique ability to induce umpolung, or polarity inversion, of functional groups. researchgate.netmdpi.comnih.gov This reactivity, stemming from the formation of the key Breslow intermediate, has been widely applied to the synthesis of various heterocyclic compounds. researchgate.netnih.gov

NHCs are stable carbenes that are typically generated in situ from the deprotonation of azolium salts (e.g., imidazolium, thiazolium, or triazolium salts). nih.gov Their catalytic cycle often involves the nucleophilic attack of the carbene on an aldehyde, leading to the formation of a reactive acyl anion equivalent. researchgate.net This intermediate can then participate in a variety of transformations, including benzoin (B196080) condensations, Stetter reactions, and cycloadditions, to build complex molecular architectures. researchgate.netmdpi.com

In the context of piperidine-related structures, NHC catalysis has been instrumental. For instance, NHC-catalyzed intramolecular aza-Michael reactions have been developed, offering a route to substituted piperidines with good yields and diastereoselectivity. mdpi.com Furthermore, the annulation of enals and other unsaturated systems catalyzed by NHCs provides access to six-membered heterocycles. nih.gov The synergistic combination of NHC catalysis with other catalytic systems, such as palladium catalysis, has further expanded the scope of these reactions, enabling transformations not achievable by either catalyst alone. nih.govrsc.org Oxidative NHC catalysis represents another frontier, allowing for the synthesis of unsaturated lactones and other heterocycles under mild conditions, often using environmentally benign oxidants like molecular oxygen. mdpi.comchalmers.se

NHC-Catalyzed Reaction TypeDescriptionRelevance to Piperidine SynthesisKey Intermediates
Intramolecular aza-Michael ReactionCyclization of N-tethered alkenes onto an activated carbonyl group. mdpi.comDirect synthesis of the piperidine ring. mdpi.comAcyl azolium, enolate
[4+2] AnnulationCycloaddition between a 4-atom and a 2-atom component to form a six-membered ring. nih.govConstruction of dihydropyridinone and related piperidine precursors. nih.govd-nb.infoHomoenolate, Dienolate
Stetter ReactionConjugate addition of an aldehyde-derived acyl anion equivalent to an α,β-unsaturated compound. researchgate.netFormation of γ-keto carbonyl compounds which can be precursors for cyclization into piperidones.Breslow intermediate
Oxidative CatalysisGeneration of an activated acyl azolium intermediate via oxidation, which then reacts with a nucleophile. mdpi.comchalmers.seSynthesis of unsaturated piperidine precursors like lactams and lactones. mdpi.comAcyl azolium

Lewis Acid and Brønsted Acid Catalysis

Acid catalysis provides a complementary strategy for the synthesis of piperidine-2,4-diones. Both Lewis and Brønsted acids have been effectively employed to promote key bond-forming and cyclization reactions.

Lewis Acid Catalysis Lewis acids facilitate reactions by activating electrophiles. In the synthesis of piperidine derivatives, Lewis acids like magnesium triflate (Mg(OTf)₂) have been shown to be critical in promoting annulation reactions, for example, by directing the regioselectivity of a ketoenolate's attack on an alkynyl acyl azolium intermediate in a combined NHC/Lewis acid system. semanticscholar.org Heterogeneous Lewis acid catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and recyclability. A notable example is the use of nano γ-alumina supported antimony(V) chloride (nano-γ-Al₂O₃/Sb(V)), which acts as a potent and reusable catalyst for the one-pot, three-component synthesis of bis-spiro piperidine derivatives under ultrasonic irradiation. rsc.orgscispace.com Other Lewis acids, such as aluminum tribromide (AlBr₃), have been used to facilitate the aromatic electrophilic substitution required to install the benzyl group on the piperidine precursor. researchgate.net

Brønsted Acid Catalysis Brønsted acids, or proton donors, are also effective catalysts for constructing the piperidine core. Chiral phosphoric acids have emerged as powerful catalysts for the enantioselective intramolecular cyclization of unsaturated acetals, yielding functionalized chiral piperidines with high enantiomeric excess. umich.edunih.gov These reactions are thought to proceed through a two-step mechanism involving the formation of a mixed chiral phosphate (B84403) acetal. nih.gov The development of environmentally friendly protocols has led to the use of natural, biodegradable Brønsted acids. For instance, catalysts like tartaric acid and glutamic acid have been successfully used to promote multi-component reactions that yield polyfunctionalized piperidine scaffolds under ambient conditions. scispace.comcmu.ac.th Furthermore, Brønsted acid ionic liquids have been developed as reusable catalysts for the synthesis of complex heterocyclic systems that include the piperidine-2,4-dione moiety as a building block. researchgate.net

Catalyst TypeSpecific Catalyst ExampleReaction TypeKey Advantages
Heterogeneous Lewis AcidNano γ-Alumina Supported Sb(V) rsc.orgscispace.comMulti-component synthesis of bis-spiro piperidines. rsc.orgscispace.comReusable, eco-friendly, high efficiency. rsc.orgscispace.com
Homogeneous Lewis AcidMagnesium triflate (Mg(OTf)₂) semanticscholar.org[3+3] Atroposelective annulation (with NHC). semanticscholar.orgImproves selectivity and reaction rate. semanticscholar.org
Chiral Brønsted AcidChiral Phosphoric Acids (CPAs) umich.edunih.govEnantioselective intramolecular cyclization. umich.edunih.govHigh enantioselectivity for chiral piperidines. umich.edunih.gov
Natural Brønsted AcidTartaric Acid scispace.comOne-pot four-component synthesis of dihydropyrrol-2-ones.Green, biodegradable, mild conditions. scispace.com
Brønsted Acid Ionic Liquid[HEPiPYBSA]⁺[HSO₄]⁻ researchgate.netSynthesis of spiro-1,2,4-triazolidine-5-thiones. researchgate.netReusable, efficient. researchgate.net

Stereoselective and Enantioselective Synthesis

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of methods for the stereoselective and enantioselective synthesis of this compound and its derivatives is of paramount importance.

Chiral Auxiliary-Mediated Strategies

A classic and reliable approach to asymmetric synthesis involves the use of a chiral auxiliary. This strategy employs a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is cleaved and can often be recovered. wikipedia.org

A highly effective method for the enantioselective synthesis of 6-substituted piperidine-2,4-diones utilizes Davies' chiral auxiliary, (R)- or (S)-α-phenylethylamine. ucl.ac.uk In this approach, an asymmetric Michael addition of the chiral amine to an α,β-unsaturated ester establishes a key stereocenter. ucl.ac.uk Subsequent transformations, including a regioselective Dieckmann cyclization, afford the desired enantiopure 6-substituted piperidine-2,4-diones. researchgate.net

Other auxiliaries have also proven effective in the synthesis of chiral piperidines. Evans-type oxazolidinone auxiliaries are widely used to control stereochemistry in alkylation and aldol (B89426) reactions, which can be key steps in building the piperidine backbone. wikipedia.orgntu.edu.sg For example, the asymmetric synthesis of an N-benzyl-5-methylhydroxy-piperidone was achieved using an (S)-4-benzyloxazolidinone auxiliary to direct a diastereoselective aldol reaction. ntu.edu.sg Similarly, tert-butanesulfinamide has been employed as a versatile chiral auxiliary, particularly for the stereoselective synthesis of amines which are precursors to piperidine rings. usm.edu

Chiral AuxiliaryKey ReactionProduct TypeReference
α-Phenylethylamine (Davies' Auxiliary)Asymmetric Michael Addition / Dieckmann CyclizationEnantiopure 6-substituted piperidine-2,4-diones ucl.ac.uk, researchgate.net
Oxazolidinones (Evans' Auxiliary)Diastereoselective Aldol ReactionChiral N-benzyl-5-methylhydroxy-piperidone ntu.edu.sg
tert-ButanesulfinamideStereoselective Allylation of N-sulfinyl iminesEnantiopure homoallylic amines (piperidine precursors) usm.edu
(4-substituted)-5,5-dimethyloxazolidine-2-one (SuperQuat)Various (e.g., alkylation, aldol)Chiral compounds (general) rsc.org

Asymmetric Catalysis in this compound Construction

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient and atom-economical approach to chiral molecules. Both organocatalytic and metal-based catalytic systems have been successfully applied to the synthesis of chiral piperidines.

Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have been utilized for the highly enantioselective intramolecular cyclization of unsaturated acetals to produce functionalized chiral piperidines. umich.edunih.gov Another powerful organocatalytic method involves a Mannich-reductive cyclization sequence, which constitutes a formal [4+2] cycloaddition to furnish highly functionalized piperidines with excellent yields and enantioselectivities (up to >99% ee). rsc.org

Transition metal catalysis offers a complementary set of tools. Palladium-catalyzed reactions, such as the asymmetric annulation of cyclic carbamates, provide rapid access to functionalized piperidines with high levels of enantiocontrol. epa.gov Rhodium-catalyzed asymmetric carbometalation of dihydropyridines has also been shown to be a robust method for accessing a wide variety of enantioenriched 3-substituted piperidines. nih.gov Furthermore, chiral phosphines have been developed as nucleophilic catalysts for the enantioselective [4+2] annulation of imines with allenes, yielding an array of functionalized piperidine derivatives with very good stereoselectivity. nih.gov

Catalytic SystemReaction TypeKey FeaturesReference
Chiral Phosphoric AcidIntramolecular CyclizationHigh enantioselectivity (up to 96% ee). umich.edu umich.edu, nih.gov
Proline-derived OrganocatalystMannich-Reductive CyclizationOne-pot synthesis, excellent enantioselectivities (>99% ee). rsc.org rsc.org
Palladium / Chiral LigandAsymmetric AnnulationRapid access to functionalized piperidines, high enantiocontrol. epa.gov epa.gov
Rhodium / Chiral LigandAsymmetric CarbometalationHigh yield and excellent enantioselectivity for 3-substituted piperidines. nih.gov nih.gov
Chiral Phosphine[4+2] AnnulationHighly enantioselective synthesis of functionalized piperidines. nih.gov nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of piperidine derivatives.

A key focus is the development of eco-friendly and reusable catalysts. One innovative approach utilizes Fe₃O₄ magnetic nanoparticles synthesized from iron rust as a catalyst for spiropiperidine derivative synthesis. bohrium.com This method not only recycles waste material but also allows for easy magnetic separation and reuse of the catalyst for multiple cycles with only a slight reduction in yield. bohrium.com Similarly, the use of heterogeneous catalysts like nano γ-alumina supported Sb(V) for the synthesis of bis-spiro piperidines represents a green protocol due to the catalyst's recyclability and the often mild reaction conditions. rsc.orgscispace.com

Solvent-free reactions or the use of benign solvents are another tenet of green chemistry. The synthesis of new thiophene-based Schiff bases containing piperidine rings has been achieved without any catalyst or solvent, resulting in high yields in a short time. acgpubs.org The use of ultrasonic irradiation is also considered a green technique as it can enhance reaction rates and reduce energy consumption. rsc.orgscispace.com Finally, the use of naturally derived, biodegradable catalysts such as tartaric acid, glutamic acid, or ascorbic acid for promoting multi-component reactions under mild or ambient conditions further underscores the shift towards more sustainable synthetic practices. scispace.comcmu.ac.th

Synthesis of Specific this compound Isomers and Analogs

Specific isomers and analogs of this compound are often required for structure-activity relationship (SAR) studies in drug discovery. Various synthetic routes have been developed to access these specific targets.

A flexible route to piperidine-2,4-diones with various substitution patterns (at the 1-, 5-, 6-, and 2,6-positions) relies on the Dieckmann cyclization of β-amino diester precursors. ucl.ac.ukresearchgate.net This method is advantageous as it does not require an N-protecting group. researchgate.net A specific synthesis of 1-benzylpiperidine-2,4-dione (B1289306) has been reported as part of a six-step transformation starting from methyl acrylate. thieme-connect.com

Another novel method for preparing 6-substituted piperidine-2,4-diones starts from homoallylamines. researchgate.net This pathway involves a halocyclocarbamation reaction followed by a novel enolate-isocyanate rearrangement of the resulting bromocyclocarbamates. researchgate.net The synthesis of N-benzylpiperidine analogs is also of significant interest, with methods developed for their preparation to serve as potential therapeutic agents. mdpi.comnih.gov Additionally, new chiral cyclic zwitterionic compounds have been designed as building blocks that can be converted into piperidine-2,4-diones under specific reaction conditions. colab.ws

Synthetic TargetKey Synthetic StrategyStarting MaterialsReference
6-Substituted Piperidine-2,4-dionesDieckmann Cyclizationβ-Amino diesters researchgate.net
6-Substituted Piperidine-2,4-dionesHalocyclocarbamation / Enolate-Isocyanate RearrangementHomoallylamines researchgate.net
1-Benzylpiperidine-2,4-dioneMulti-step synthesis including cyclizationMethyl acrylate thieme-connect.com
Chiral Piperidine-2,4-dionesIntramolecular ring-closure of a sulfur ylideChiral cyclic zwitterionic pyridin-2-ones colab.ws
N-Benzylpiperidine AnalogsConjugation of hydroxyphenylbenzimidazole with benzylpiperidineBenzylpiperidine derivatives and carboxyl BIM derivatives mdpi.com

Reactions Involving the Piperidinedione Heterocycle

The piperidine-2,4-dione core contains a lactam (amide) carbonyl at the 2-position and a ketone carbonyl at the 4-position, along with an active methylene (B1212753) group at the 3-position, each exhibiting characteristic reactivity.

The two carbonyl groups in the this compound ring display different levels of electrophilicity. The C4-ketone is generally more susceptible to nucleophilic attack than the C2-lactam carbonyl, whose electrophilicity is reduced due to resonance with the nitrogen lone pair.

Standard carbonyl reduction agents can transform one or both carbonyl groups. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing both the ketone and the amide functionalities. epo.orggoogle.com Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), would be expected to selectively reduce the more reactive C4-ketone to a hydroxyl group, yielding 6-benzyl-4-hydroxypiperidin-2-one. smolecule.com

The C4-ketone can also undergo nucleophilic addition with other reagents. Reaction with organometallic reagents like Grignard reagents would lead to the formation of tertiary alcohols at the C4 position. chemicalbook.com Another typical reaction is the nucleophilic addition of cyanide, often from KCN in an acidic medium, to form a cyanohydrin at the C4-position, a reaction that extends the carbon chain. savemyexams.com

Table 1: Representative Reactions at the Carbonyl Centers

Reaction Type Reagent Target Carbonyl Product Type Reference
Reduction Lithium aluminum hydride (LiAlH₄) C2 and C4 Piperidine carbinol epo.orggoogle.com
Reduction Sodium borohydride (NaBH₄) C4 Secondary alcohol smolecule.com
Nucleophilic Addition HCN / KCN C4 Cyanohydrin savemyexams.com
Condensation 2,4-Dinitrophenylhydrazine (2,4-DNPH) C4 Hydrazone savemyexams.com

The methylene group at the C3 position is flanked by two electron-withdrawing carbonyl groups, making its protons acidic and the carbon atom nucleophilic upon deprotonation. This "active methylene" site is a key center for C-C bond formation.

A classic transformation involving this position is the Knoevenagel condensation, where a mild base facilitates the reaction of the active methylene with an aldehyde or ketone. wikipedia.orgtandfonline.com The synthesis of this compound itself can be accomplished via a related process, highlighting the inherent reactivity of this position. jst.go.jp

Furthermore, the C3 position can be readily alkylated. In the presence of a suitable base, such as sodium hydride (NaH), deprotonation occurs to form a carbanion, which can then react with alkyl halides (e.g., methyl iodide) in a nucleophilic substitution reaction to introduce an alkyl group at C3.

Table 2: Reactions at the C3-Alpha Position

Reaction Type Reagents Mechanistic Role of C3 Product Reference
Knoevenagel Condensation Aldehyde/Ketone, Base (e.g., Piperidine) Nucleophile α,β-Unsaturated dione (B5365651) wikipedia.orgtandfonline.com
Alkylation Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) Nucleophile 3-Alkyl-6-benzylpiperidine-2,4-dione
Enaminone Formation DMF-DMA Nucleophile 3-(Dimethylaminomethylene)-6-benzylpiperidine-2,4-dione researchgate.net

The piperidinedione ring can be opened through the cleavage of the C2-lactam bond under hydrolytic conditions. Both acidic and basic conditions can effect this transformation, leading to the formation of a δ-amino carboxylic acid derivative. For instance, LiOH-promoted hydrolysis has been shown to be effective for the selective C-N cleavage in related N-acyl glutarimide systems, which are structurally analogous to the piperidinedione ring. nih.govacs.orgorganic-chemistry.org This reaction proceeds via nucleophilic attack at the amide carbonyl, followed by ring opening. Enzymatic methods can also achieve this transformation; carboxyl esterase enzymes have been used for the stereospecific hydrolysis of piperidinedione derivatives. epo.orggoogle.com

Ring-closure reactions, such as the Dieckmann cyclization of amidodiesters, are fundamental to the synthesis of the piperidine-2,4-dione core itself and can be used to generate a variety of substituted analogues. core.ac.uk

Transformations of the Benzyl Moiety

The benzyl group provides two main sites for further functionalization: the aromatic phenyl ring and the benzylic methylene (CH₂) group.

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. As an alkyl substituent, the rest of the molecule acts as an ortho-, para-director. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or Friedel-Crafts acylation (using an acyl chloride and a Lewis acid like AlCl₃) are expected to yield products substituted at the ortho and, more commonly, the para positions of the phenyl ring. For example, Friedel-Crafts acylation of the related 2-benzylpiperidine (B184556) yields the 4-benzoyl-2-benzylpiperidine, demonstrating substitution at the para-position of the benzyl ring.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Expected Major Product Reference (Analogous)
Nitration HNO₃ / H₂SO₄ 6-(4-Nitrobenzyl)piperidine-2,4-dione
Friedel-Crafts Acylation RCOCl / AlCl₃ 6-(4-Acylbenzyl)piperidine-2,4-dione
Friedel-Crafts Hydroxyalkylation RCHO / AlBr₃ 6-(4-(Hydroxyalkyl)benzyl)piperidine-2,4-dione researchgate.net

The benzylic C-H bonds are activated towards oxidation due to their position adjacent to the aromatic ring. Oxidation of the benzylic methylene group can lead to the formation of a ketone, which would yield 6-benzoylpiperidine-2,4-dione. researchgate.net Powerful oxidizing agents are capable of this transformation. For instance, ruthenium tetroxide (RuO₄) has been used to oxidize the benzylic C-H bonds in N-benzylpiperidine. semanticscholar.org Other potential reactions at this site include radical halogenation, which would introduce a halogen atom that could be a leaving group for subsequent nucleophilic substitution reactions.

Derivatization Strategies for Structural Diversification

The primary derivatization strategy for this compound revolves around its function as a potent carbon-centered nucleophile. The active methylene group at the C3 position can react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds, leading to structural diversification.

A key example of this reactivity is its reaction with electrophilic sulfur species, such as cysteine sulfenic acids. rsc.org In this transformation, the nucleophilic C3 atom of the piperidine-2,4-dione attacks the sulfur atom of the sulfenic acid, resulting in the formation of a stable thioether adduct. rsc.orgnih.gov This specific reaction has been employed as a strategy to selectively label and capture transient sulfenic acid intermediates in biological systems. rsc.org

While the literature primarily highlights its reaction with sulfenic acids, this nucleophilic character suggests potential for a broader range of derivatization reactions. This could include reactions with other soft electrophiles, such as alkyl halides or Michael acceptors, to generate a variety of C3-substituted derivatives. The general principle involves the deprotonation of the C3-proton to form an enolate, which then acts as the key reactive intermediate for derivatization.

Elucidation of Reaction Mechanisms

The unique reactivity of this compound has enabled its use in the detailed study of reaction mechanisms, particularly through kinetic analysis and the trapping of transient species.

Kinetic studies have been instrumental in quantifying the reactivity of this compound and comparing it to other nucleophilic compounds. In a comparative study, its reactivity towards a dipeptide sulfenic acid model (dipeptide-SOH 10) was measured under pseudo-first-order conditions. nih.gov The compound, referred to as 1-benzylpiperidine-2,4-dione in the study, demonstrated significantly higher reactivity compared to many other common C-nucleophiles. nih.gov

The observed pseudo-first-order rate constant (k_obs) for 1-benzylpiperidine-2,4-dione was 86.4 min⁻¹, a value substantially greater than that for dimedone (a commonly used nucleophilic probe) and other linear or cyclic dicarbonyl compounds under similar conditions. nih.gov This enhanced reactivity highlights its effectiveness in trapping transient electrophilic species.

Table 1: Comparative Pseudo 1st Order Rate Constants (k_obs) for the Reaction of Various C-Nucleophiles with Dipeptide-SOH 10 nih.gov

CompoundClassk_obs (min⁻¹)
1-Benzyl-1H-benzo[c] Current time information in Bangalore, IN.mdpi.comthiazin-4(3H)-one 2,2-dioxideCyclic C-Nucleophile190.5
1-Benzylpiperidine-2,4-dione Cyclic C-Nucleophile 86.4
2-(Phenylsulfonyl)acetonitrileLinear C-Nucleophile78.0
((Nitromethyl)sulfonyl)benzeneLinear C-Nucleophile7.8
Cyclohexane-1,3-dioneCyclic C-Nucleophile0.4
1H-Phenalene-1,3(2H)-dioneCyclic C-Nucleophile0.1
This interactive table is based on data presented in a comparative study of nucleophilic probes. nih.gov

The kinetic data strongly suggest that the reaction rate is influenced by the pKa of the nucleophile, with the rate being dependent on the position of the C-2 acid/base equilibrium for cyclic 1,3-dicarbonyl compounds. rsc.org

Due to its high reactivity and selectivity, this compound has been successfully employed as a mechanistic probe for detecting transient cysteine sulfenic acids (Cys-SOH) in proteins. rsc.org Cysteine sulfenylation is a critical but fleeting post-translational modification, making its detection challenging. nih.gov

In one study, 1-benzylpiperidine-2,4-dione was used to probe for sulfenic acid on a variant of the thiol peroxidase Gpx3. The probe selectively reacted with the Gpx3 Cys36-SOH form, leading to nearly quantitative formation of a thioether adduct. This adduct, the key characterized intermediate, was verified by ESI-LC/MS analysis. rsc.org Importantly, no reaction was observed with the reduced thiol form of the protein (Gpx3 Cys36-SH), demonstrating the probe's high selectivity for the sulfenic acid. rsc.org The formation of this stable thioether adduct effectively traps the transient sulfenic acid, allowing for its characterization and confirming its presence in the reaction mechanism. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 6 Benzylpiperidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution ¹H NMR and ¹³C NMR Techniques

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular framework of 6-Benzylpiperidine-2,4-dione.

The ¹H NMR spectrum is expected to reveal distinct signals for each unique proton in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the downfield region (approximately δ 7.2-7.4 ppm). The benzylic protons (CH₂ adjacent to the aromatic ring) would likely produce a multiplet due to coupling with the vicinal proton at the C6 position. The methine proton at C6, being adjacent to both the benzyl group and the nitrogen atom, would also resonate as a multiplet. The methylene (B1212753) protons at C3 and C5 would show complex splitting patterns due to their diastereotopic nature and coupling to adjacent protons. The N-H proton of the imide functional group is expected to appear as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon skeleton. The two carbonyl carbons (C2 and C4) are expected to resonate at the most downfield chemical shifts (typically δ 165-175 ppm). The carbons of the phenyl ring would appear in the aromatic region (δ 125-140 ppm). The aliphatic carbons of the piperidine (B6355638) ring (C3, C5, C6) and the benzylic carbon would resonate in the upfield region of the spectrum. The specific chemical shifts are influenced by the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C2-~172
C3Multiplet~40
C4-~170
C5Multiplet~28
C6Multiplet~55
N-HBroad Singlet-
Benzylic CH₂Multiplet~42
Aromatic C-H7.2-7.4 (Multiplet)~127-130
Aromatic C (quaternary)-~138

2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and establishing the complete structural and stereochemical details of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the benzylic protons and the H6 proton, and among the protons of the piperidine ring (H3, H5, and H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of each carbon atom that bears protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule. For example, NOESY correlations could elucidate the spatial orientation of the benzyl group relative to the protons on the piperidine ring.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

Experiment Correlating Nuclei Information Gained
COSY¹H ↔ ¹HConnectivity of adjacent protons (e.g., H5-H6, H6-Benzylic CH₂)
HSQC¹H ↔ ¹³C (¹J)Direct one-bond C-H connections
HMBC¹H ↔ ¹³C (²⁻³J)Connectivity across multiple bonds (e.g., H3 to C2/C4, Benzylic CH₂ to C6)
NOESY¹H ↔ ¹H (through space)Spatial proximity, stereochemistry, and conformation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. For this compound, with a molecular formula of C₁₂H₁₃NO₂, the calculated monoisotopic mass is 203.0946 g/mol . uni.lu HRMS can measure this value to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass. mdpi.com

Table 3: Predicted HRMS Data for this compound

Adduct Ion Molecular Formula Calculated m/z
[M+H]⁺[C₁₂H₁₄NO₂]⁺204.1019
[M+Na]⁺[C₁₂H₁₃NNaO₂]⁺226.0839
[M-H]⁻[C₁₂H₁₂NO₂]⁻202.0873

Data predicted by computational models. uni.lu

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides valuable clues about the molecule's structure. For this compound, a primary fragmentation pathway would involve the cleavage of the bond between the piperidine ring and the benzyl group. This would likely result in a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺). Other significant fragments would arise from the cleavage of the piperidine-2,4-dione ring itself, such as the loss of carbon monoxide (CO) or isocyanic acid (HNCO).

Table 4: Predicted Key Fragment Ions in the Mass Spectrum

m/z Proposed Fragment Structure/Loss
203[M]⁺ (Molecular Ion)
91[C₇H₇]⁺ (Tropylium ion from benzyl group)
112[M - C₇H₇]⁺ (Loss of benzyl group)
175[M - CO]⁺
160[M - HNCO]⁺

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the functional groups present in a compound.

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its functional groups. A broad absorption band would be expected in the region of 3200-3400 cm⁻¹ due to the N-H stretching vibration of the imide group. Strong, sharp absorption bands corresponding to the C=O stretching of the two carbonyl groups would be prominent around 1650-1750 cm⁻¹. The exact position of these bands can provide information about the ring strain and potential hydrogen bonding. The spectrum would also show absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹) from the benzyl group, as well as aliphatic C-H stretching (below 3000 cm⁻¹). Raman spectroscopy would offer complementary data, especially for the symmetric vibrations of the non-polar aromatic ring.

Table 5: Predicted Characteristic IR Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
C=O Stretch (Imide/Ketone)1650 - 1750
Aromatic C=C Stretch1450 - 1600
C-N Stretch1200 - 1350

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The analysis of the infrared spectrum reveals characteristic absorption bands corresponding to the specific vibrational modes of the molecule's bonds.

The structure of this compound contains several key functional groups that give rise to distinct peaks in the IR spectrum. The piperidine-2,4-dione ring features both an amide and a ketone carbonyl group, as well as a secondary amine (amide N-H). The benzyl substituent contributes aromatic C-H and C=C bonds, while the piperidine ring and the methylene bridge contain aliphatic C-H bonds.

Key expected vibrational frequencies are:

N-H Stretching: The amide N-H bond typically shows a stretching vibration in the region of 3200-3400 cm⁻¹. In similar N-benzylpiperidine derivatives, N-H stretching bands have been observed around 3250 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring and the CH₂ bridge appear just below 3000 cm⁻¹.

C=O Stretching: The two carbonyl groups (amide and ketone) are expected to produce strong absorption bands in the range of 1650-1750 cm⁻¹. For a related compound, t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, a strong C=O stretch was identified at 1706.07 cm⁻¹. researchgate.net Derivatives of 4-amino-N-benzylpiperidine show C=O stretching near 1650 cm⁻¹. researchgate.net

C=C Stretching: The aromatic ring of the benzyl group will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

CH₂ Bending: The methylene groups in the piperidine ring give rise to bending (scissoring) vibrations, which are typically observed around 1450-1475 cm⁻¹. researchgate.net

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchAmide3200 - 3400Medium
C-H Stretch (Aromatic)Benzyl Ring3000 - 3100Medium
C-H Stretch (Aliphatic)Piperidine Ring2850 - 3000Medium
C=O StretchAmide & Ketone1650 - 1750Strong
C=C Stretch (Aromatic)Benzyl Ring1450 - 1600Medium
CH₂ Bend (Scissoring)Piperidine Ring1450 - 1475Medium
C-N StretchAmide1300 - 1400Medium

Raman Spectroscopy Applications

Raman spectroscopy serves as a valuable complementary technique to FT-IR for the structural analysis of this compound. It detects molecular vibrations that result in a change in polarizability, whereas FT-IR detects vibrations that cause a change in dipole moment. nih.gov This often means that non-polar bonds and symmetric vibrations, which are weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy is particularly effective for characterizing:

Aromatic Ring Vibrations: The phenyl ring of the benzyl group is expected to produce strong and sharp Raman signals. The symmetric ring "breathing" mode is a characteristic feature.

Carbonyl Groups: While also IR-active, the C=O stretching vibrations can be observed in the Raman spectrum, providing complementary information.

Molecular Backbone: The C-C bonds of the piperidine ring and the benzyl substituent contribute to the fingerprint region of the Raman spectrum.

Raman spectroscopy is a non-destructive technique that requires minimal sample preparation. mdpi.com It can be used to analyze the compound in its solid state, providing insights into its crystalline form and potential polymorphism. The following table outlines the expected prominent Raman shifts.

Vibrational ModeFunctional GroupExpected Raman Shift (cm⁻¹)Intensity
C-H Stretch (Aromatic)Benzyl Ring3050 - 3070Strong
C-H Stretch (Aliphatic)Piperidine Ring2850 - 3000Medium
C=O StretchAmide & Ketone1650 - 1750Medium
Aromatic Ring Breathing (Trigonal)Benzyl Ring~1000Strong
C-C Stretch (Aromatic)Benzyl Ring1580 - 1610Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While specific crystallographic data for this compound is not widely published, analysis of a closely related analogue, (6S)-6-isobutylpiperidine-2,4-dione, provides significant insight into the expected solid-state structure. researchgate.net The study of this analogue revealed that the compound exists in the keto tautomer form in the solid state, rather than an enol form. researchgate.net It also showed that molecules form dimers through hydrogen bonding between adjacent amide groups. researchgate.net

Given the structural similarity, it is highly probable that this compound would exhibit similar features:

The piperidine-2,4-dione ring would likely adopt a conformation such as a chair or twisted-boat.

The compound would exist as the diketo tautomer.

Intermolecular N-H···O=C hydrogen bonds would be a primary feature of the crystal packing, likely forming dimeric structures or chains.

The table below presents the crystallographic data for the analogous compound, (6S)-6-isobutylpiperidine-2,4-dione, which serves as a model for the expected parameters of the benzyl derivative. researchgate.net

Parameter(6S)-6-isobutylpiperidine-2,4-dione Data researchgate.net
Chemical FormulaC₉H₁₅NO₂
Crystal SystemMonoclinic
Space GroupP2₁
Key FeatureKeto tautomer confirmed in solid state.
Intermolecular BondsDimerization via N-H···O hydrogen bonds.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for this purpose.

In a typical RP-HPLC setup, the compound is passed through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. nih.gov The benzyl group in the molecule acts as a chromophore, allowing for sensitive detection using an ultraviolet (UV) detector.

A typical HPLC method for a piperidine derivative involves a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. nih.govsielc.com

The following table details a representative set of HPLC conditions for the analysis of this compound.

ParameterCondition
ColumnC18 (e.g., Gemini C18, 5 µm, 250 x 4.6 mm) nih.gov
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile
Elution ModeGradient or Isocratic
Flow Rate0.8 - 1.0 mL/min nih.gov
DetectionUV-Vis (e.g., at 210, 254 nm)
Column TemperatureAmbient or controlled (e.g., 25-40 °C)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is suitable for analyzing volatile and thermally stable compounds. While the dione (B5365651) structure might require derivatization to improve volatility, GC-MS can provide valuable structural information.

The mass spectrometer fragments the eluted compound into characteristic ions. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern serves as a molecular fingerprint. For this compound (C₁₂H₁₃NO₂), the expected monoisotopic mass is 203.09 Da. uni.lu

A key fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic bond to form the highly stable tropylium ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. researchgate.net This peak is often the base peak or one of the most abundant in the mass spectrum. Other fragments would arise from the cleavage of the piperidine-dione ring.

Predicted mass spectrometry data for this compound is presented below. uni.lu

Adduct FormCalculated m/z
[M]⁺203.0941
[M+H]⁺204.1019
[M+Na]⁺226.0839
[M-H]⁻202.0874

The expected fragmentation in the mass spectrum would include the following key ions:

m/zIdentity
203Molecular Ion [M]⁺
91Tropylium Ion [C₇H₇]⁺ (from benzyl group)

Computational and Theoretical Chemistry Investigations of 6 Benzylpiperidine 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to investigating the intrinsic properties of a molecule, governed by the principles of quantum mechanics. For a molecule like 6-benzylpiperidine-2,4-dione, these calculations can elucidate its electronic distribution, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound.

DFT calculations are employed to determine key properties that govern the molecule's behavior. researchgate.net Optimized molecular geometry, including bond lengths and angles, can be precisely calculated. researchgate.net Furthermore, DFT is used to compute electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.com

Other reactivity descriptors derived from DFT calculations include ionization potential, electron affinity, electronegativity, and global hardness. These parameters help in predicting how this compound would interact with other chemical species, for instance, by identifying potential sites for nucleophilic or electrophilic attack through analysis of the Molecular Electrostatic Potential (MEP) map. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Piperidine (B6355638) Scaffolds.
ParameterTypical Calculated ValueSignificance
HOMO Energy-6.0 to -7.5 eVIndicates electron-donating ability
LUMO Energy-1.0 to -2.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)4.0 to 5.5 eVRelates to chemical reactivity and stability
Dipole Moment (μ)2.0 to 4.0 DMeasures polarity of the molecule

Note: The values in Table 1 are representative for similar piperidine-based structures and serve as an illustration of the data obtained from DFT calculations.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that rely on solving the Schrödinger equation without using empirical parameters. researchgate.net While often more computationally intensive than DFT, they can provide highly accurate predictions of molecular properties.

These methods are valuable for calculating the optimized geometry, vibrational frequencies, and electronic properties of this compound. researchgate.netresearchgate.net For instance, ab initio calculations can be used to simulate infrared (IR) and Raman spectra, which can then be compared with experimental data to confirm the molecular structure. researchgate.net They are also employed to study intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecule's behavior in condensed phases.

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to explore the conformational flexibility and intermolecular behavior of molecules over time.

The piperidine-2,4-dione ring is not planar and can adopt several conformations, primarily chair and boat forms. The orientation of the benzyl (B1604629) group at the 6-position can be either axial or equatorial. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

Molecular mechanics force fields are often used to perform these analyses, providing a way to calculate the potential energy of different conformations. nih.gov By systematically rotating the rotatable bonds in this compound, an energy landscape can be generated. This landscape maps the potential energy as a function of molecular geometry, revealing the lowest-energy (most stable) conformers and the energy barriers between them. nih.govresearchgate.net Studies on similar N-benzylpiperidine systems have shown that the piperidine ring typically adopts a chair conformation, with large substituents like the benzyl group preferring an equatorial position to minimize steric hindrance. researchgate.netpsu.edu

Table 2: Illustrative Conformational Energy Data for a Substituted Piperidine Ring.
ConformerSubstituent PositionRelative Energy (kcal/mol)Predicted Population (%)
ChairEquatorial Benzyl0.00 (Global Minimum)>95%
ChairAxial Benzyl2.5 - 3.5<5%
Twist-Boat-5.0 - 6.0<1%

Note: The data in Table 2 is illustrative, based on known conformational preferences of substituted piperidines, and represents the type of output from a conformational analysis study.

Molecular dynamics (MD) simulations can model how multiple molecules of this compound interact with each other and with solvent molecules over time. researchgate.net These simulations are crucial for studying phenomena like self-assembly, aggregation, and crystal packing.

The structure of this compound contains functional groups capable of forming intermolecular interactions. The amide N-H group and the two carbonyl (C=O) groups are potential sites for hydrogen bonding. The benzyl group's aromatic ring can participate in π-π stacking interactions. MD simulations can reveal how these non-covalent forces work together to guide the formation of larger, ordered structures in solution or in the solid state. researchgate.net Analysis of the simulation trajectories can provide insights into the stability and structure of potential dimers or larger aggregates.

Computational Approaches to Reaction Mechanism Prediction and Validation

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to predict its reactivity and map out the pathways of its potential transformations.

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This profile helps in determining the feasibility of a proposed reaction mechanism and identifying the rate-determining step. DFT calculations are commonly used for this purpose. For example, the synthesis of piperidine derivatives often involves cyclization reactions; computational studies can model the transition states of these ring-forming steps to understand stereochemical outcomes. nih.gov Similarly, the reactivity of the dione (B5365651) functionality, such as its susceptibility to reduction or nucleophilic addition, can be explored by modeling the reaction pathways with various reagents.

Strategic Applications of 6 Benzylpiperidine 2,4 Dione in Fundamental Chemical Research

As a Versatile Building Block in Complex Organic Synthesis

The inherent functionalities within 6-benzylpiperidine-2,4-dione make it an exceedingly valuable precursor in the assembly of complex molecular architectures. Its ability to undergo a variety of chemical transformations has been exploited in the synthesis of both novel heterocyclic frameworks and naturally occurring compounds.

The reactive dicarbonyl functionality of this compound provides a convenient entry point for the construction of fused and spirocyclic heterocyclic systems. For instance, condensation reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazolopyridinones, a class of compounds with significant interest in medicinal chemistry. The reaction typically proceeds through initial condensation at one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

Similarly, the piperidine-2,4-dione ring can serve as a template for the synthesis of thiazolidinone-containing structures. The Knoevenagel condensation of the active methylene (B1212753) group (at the 3-position) with various aldehydes, followed by reaction with a sulfur nucleophile, can be a viable route to introduce the thiazolidinone moiety. The general reactivity of the piperidine-2,4-dione core allows for its elaboration into a diverse array of heterocyclic structures, making it a key building block in synthetic strategies aimed at generating molecular diversity.

Table 1: Examples of Heterocyclic Systems Derived from Piperidine-2,4-dione Scaffolds

Starting MaterialReagentsResulting Heterocycle
Piperidine-2,4-dioneHydrazine hydrate, ethanol, refluxPyrazolopyridinone
Piperidine-2,4-dioneAromatic aldehyde, piperidine (B6355638), ethanol3-Arylidene-piperidine-2,4-dione
3-Arylidene-piperidine-2,4-dioneThioglycolic acid, benzene, refluxSpiro-thiazolidinone-piperidine

The piperidine ring is a ubiquitous structural feature in a vast number of natural products, particularly alkaloids. The this compound scaffold, with its pre-installed stereocenter and functional handles, represents a valuable chiral pool starting material or a key intermediate in the total synthesis of such molecules. Synthetic strategies can leverage the dione (B5365651) functionality for further elaboration and ring modifications, while the benzyl (B1604629) group can be retained or modified as required by the target natural product's structure. Although specific total syntheses explicitly starting from this compound are not extensively documented in readily available literature, the utility of substituted piperidine-2,4-diones as intermediates is a well-established principle in natural product synthesis. These intermediates can be strategically employed to construct the core piperidine ring of alkaloids, with subsequent functional group manipulations leading to the final natural product.

Contributions to the Development of Novel Organic Reactions

Beyond its role as a synthetic precursor, this compound and its derivatives have contributed to the expansion of the synthetic chemist's toolkit by participating in and facilitating the development of novel organic reactions.

The enolizable dicarbonyl system and the potential for forming enamine or enolate derivatives make this compound a suitable substrate for annulation and cycloaddition reactions. Annulation reactions, which involve the formation of a new ring onto an existing one, can be envisioned through various strategies. For example, a Michael addition of the enolate of this compound to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation, could lead to the formation of a fused bicyclic system.

In the realm of cycloaddition reactions, the enamine or enone functionalities that can be derived from this compound can participate as either the 2π or 4π component in Diels-Alder or other cycloaddition processes. While specific examples detailing the cycloaddition chemistry of this compound itself are not prevalent, the general reactivity of similar piperidine-based systems suggests its potential in this area for the construction of complex polycyclic frameworks. nih.gov

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. The this compound scaffold presents multiple sites for potential C-H functionalization. The benzylic C-H bonds, as well as the C-H bonds on the piperidine ring, could be targets for metal-catalyzed or radical-mediated functionalization reactions. For instance, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been successfully applied to functionalize piperidine derivatives. nih.govnih.gov Such methodologies could be extended to this compound to introduce new substituents at various positions, thereby providing rapid access to a library of analogues.

Furthermore, the dione moiety can be a handle for generating carbene or carbenoid species. For example, conversion of one of the carbonyl groups to a tosylhydrazone and subsequent treatment with a base could generate a diazo compound, which upon decomposition would yield a carbene. This carbene could then undergo intramolecular C-H insertion or other characteristic carbene reactions, leading to novel molecular architectures.

Model Compound for Mechanistic Organic Chemistry Studies

The well-defined structure of this compound makes it a suitable model compound for studying the mechanisms of various organic reactions. The interplay between the two carbonyl groups, the influence of the N-substituent (or lack thereof), and the effect of the C6-benzyl group on reactivity and stereoselectivity can provide valuable insights into fundamental chemical principles.

For instance, it could be employed to study the kinetics and thermodynamics of enolate formation and subsequent alkylation or acylation reactions. The stereochemical outcome of reactions at the C3 and C5 positions can be investigated to understand the directing effects of the C6-benzyl group. Moreover, the compound can be used to probe the mechanism of reactions such as the Dieckmann condensation or other intramolecular cyclizations that are fundamental to the synthesis of cyclic ketones. By systematically varying reaction conditions and analyzing the product distributions and stereochemistry, a deeper understanding of the underlying reaction pathways can be achieved.

Design and Synthesis of Chemically Diverse Compound Libraries

The strategic use of core scaffolds to generate libraries of structurally diverse small molecules is a cornerstone of modern chemical research and drug discovery. The this compound moiety presents a versatile and promising scaffold for such endeavors. Its inherent structural features, including multiple reactive sites, stereocenters, and a privileged piperidine substructure, offer numerous opportunities for diversification. This section explores the application of this compound in the design and synthesis of chemically diverse compound libraries through various synthetic strategies.

The piperidine-2,4-dione core, also known as a glutarimide (B196013), is a recognized pharmacophore present in a wide range of biologically active compounds. The value of this scaffold is enhanced by the presence of the 6-benzyl group, which not only introduces a key aromatic feature but also influences the reactivity and conformation of the heterocyclic ring. The design of compound libraries based on this scaffold typically involves the systematic modification of different positions of the molecule to explore the surrounding chemical space.

The primary points of diversification on the this compound scaffold include:

The nitrogen atom (N1): The secondary amine of the piperidine ring is a prime site for modification. N-alkylation, N-arylation, or acylation can introduce a wide variety of substituents, thereby modulating the compound's polarity, basicity, and steric profile.

The active methylene group (C3): The carbon atom flanked by the two carbonyl groups is acidic and can be readily deprotonated to form an enolate. This enolate can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions, such as alkylations, aldol condensations, and Michael additions.

The carbonyl groups (C2 and C4): These groups can be selectively reduced or can react with various nucleophiles to generate a diverse set of derivatives. For instance, reaction with Grignard reagents can lead to the formation of tertiary alcohols.

The benzylic position (C6): While the benzyl group itself is a point of diversity, further functionalization of the aromatic ring through electrophilic aromatic substitution can introduce additional diversity elements.

The stereocenter at C6: The chiral center at the 6-position allows for the synthesis of stereoisomeric libraries, which can be crucial for understanding structure-activity relationships.

A hypothetical library design based on the this compound scaffold is illustrated below, showcasing the potential for creating a large and diverse collection of compounds from a single starting material.

Table 1: Hypothetical Library Generation from this compound

Scaffold PositionReaction TypeReagent/Building Block (R)Resulting Functional Group
N1N-AlkylationR-X (e.g., alkyl halides)N-R
C3AlkylationR'-X (e.g., alkyl halides)-CHR'-
C3Aldol CondensationR''-CHO (e.g., aldehydes)-C(OH)R''-
C4Grignard ReactionR'''-MgBr (e.g., Grignard reagents)-C(OH)R'''-

Detailed research into the reactivity of the piperidine-2,4-dione core has provided a solid foundation for its use in diversity-oriented synthesis. For example, studies on related glutarimide derivatives have demonstrated the feasibility of various functionalization reactions. In one such study, a series of novel glutarimide compounds were synthesized, and their biological activities were evaluated. The synthetic routes involved modifications at the C3 position, highlighting the utility of this site for introducing chemical diversity.

Table 2: Examples of Functionalization Reactions on the Piperidine-2,4-dione Core

ReactionReagents and ConditionsProduct Type
Aldol CondensationAldehyde, Base (e.g., piperidine)3-Substituted-2,4-dione
Michael Additionα,β-Unsaturated ester, Base3-Substituted-2,4-dione
ReductionNaBH4, MeOH4-Hydroxy-piperidin-2-one

These examples underscore the chemical tractability of the piperidine-2,4-dione scaffold and its potential for generating libraries of compounds with diverse functionalities and three-dimensional shapes. The exploration of this chemical space is essential for identifying novel molecules with interesting biological properties.

Future Research Perspectives and Emerging Directions for 6 Benzylpiperidine 2,4 Dione Chemistry

Innovations in Sustainable Synthesis

Future research will increasingly prioritize the development of environmentally benign and resource-efficient methods for synthesizing 6-benzylpiperidine-2,4-dione. This involves moving away from traditional protocols that may rely on harsh reagents or generate significant waste.

Biocatalysis : A key area of innovation lies in the use of enzymes to construct the piperidine (B6355638) ring. Biocatalytic approaches, such as those employing immobilized lipases, have demonstrated success in the synthesis of other clinically valuable piperidine derivatives through multicomponent reactions. rsc.orgresearchgate.netsemanticscholar.org Future work could adapt these enzyme-based strategies to assemble this compound, potentially offering high stereoselectivity and mild reaction conditions. Combining biocatalysis with organocatalysis in cascade reactions is another promising avenue for creating complex piperidine structures. ucd.ie

Green Chemistry Principles : The application of green chemistry principles will be central to new synthetic designs. This includes the use of alternative, safer solvents like t-amyl alcohol, which has shown effectiveness in related heterocyclic syntheses. chemrxiv.org Furthermore, developing catalytic systems that are reusable, such as those based on magnetic nanoparticles, can significantly reduce the environmental impact. rsc.org The oxidation of precursors using clean oxidants like hydrogen peroxide, with water as the only byproduct, presents a sustainable alternative to traditional oxidation methods used in the synthesis of related glutaric acid precursors. researchgate.net

Sustainable Synthesis ApproachPotential Advantage for this compoundRelated Research Finding
Immobilized Enzyme CatalysisHigh yield, reusability, mild conditionsImmobilized Candida antarctica lipase (B570770) B (CALB) used for efficient piperidine synthesis. rsc.org
Cascade Bio-organocatalysisIncreased molecular complexity in a single potHybrid catalysis has been used for synthesizing 2-substituted piperidines. ucd.ie
Use of Green SolventsReduced environmental impact and improved safetyt-amyl alcohol has been identified as an effective green solvent in related C-N cross-coupling reactions. chemrxiv.org
Clean Oxidation MethodsMinimized hazardous byproductsHydrogen peroxide has been used as a clean oxidant for the synthesis of glutaric acid. researchgate.net

Integration with Automated Synthesis and Flow Chemistry

To accelerate the discovery and optimization of this compound derivatives, future research will leverage automation and continuous-flow manufacturing. These technologies offer enhanced efficiency, reproducibility, and scalability.

High-Throughput Experimentation (HTE) : HTE platforms are invaluable for rapidly screening reaction parameters such as catalysts, ligands, solvents, and bases. This approach has been successfully used to optimize the Buchwald-Hartwig C-N cross-coupling for aminoglutarimides, a related structural class. chemrxiv.orgnih.gov Applying HTE to the synthesis of this compound could rapidly identify optimal conditions, significantly reducing development time. nih.gov

Flow Chemistry : Continuous-flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Methods for the ring-opening of N-acyl glutarimides to produce primary amides have been successfully adapted to continuous-flow systems, demonstrating the feasibility of this technology for modifying the piperidine-2,4-dione core. organic-chemistry.org Future work will likely focus on developing a complete, multi-step flow synthesis of this compound and its analogues.

Advanced Characterization Beyond Traditional Methods

While standard techniques like 1D NMR and basic mass spectrometry are routine, a deeper and more nuanced understanding of the structure, conformation, and dynamics of this compound will require more advanced analytical methods.

Two-Dimensional (2D) NMR Spectroscopy : Complex piperidine structures often yield congested 1D NMR spectra. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are essential for unambiguous structural elucidation. ipb.ptweebly.com These methods can definitively establish proton-proton and proton-carbon correlations, which is crucial for verifying the connectivity of the benzyl (B1604629) group at the C6 position. nih.govyoutube.com In cases of complex conformational equilibria, 1D-NOESY experiments can reveal the relative configuration of chiral centers. researchgate.netinia.uy

Mass Spectrometry (MS/MS) : Tandem mass spectrometry (ESI-MS/MS) is a powerful tool for characterizing the fragmentation pathways of piperidine alkaloids. nih.gov Applying these techniques to this compound would allow for the development of a detailed fragmentation map, aiding in its identification in complex mixtures and supporting metabolomics studies.

Computational NMR Prediction : The integration of machine learning with NMR spectroscopy is an emerging frontier. Automated systems are being developed to predict chemical structures directly from routine 1D NMR spectra, which could greatly accelerate the characterization process for new derivatives of this compound. nih.gov

Characterization TechniqueApplication to this compoundRationale
2D NMR (COSY, HMBC)Unambiguous assignment of atomic connectivity. ipb.ptnih.govResolves spectral overlap common in complex heterocyclic molecules. nih.gov
Tandem Mass SpectrometryElucidation of fragmentation patterns for structural confirmation.Provides a structural fingerprint for identification and metabolic studies. nih.gov
1D-NOESYDetermination of stereochemistry and conformational analysis.Reveals through-space correlations to define the 3D structure. researchgate.net
Machine Learning-Assisted NMRAutomated and rapid structural verification.Accelerates the discovery pipeline by reducing time spent on manual spectral interpretation. nih.gov

Exploration of Novel Chemical Transformations

Future synthetic research will focus on developing novel methods to functionalize the this compound core, enabling the creation of diverse molecular architectures.

C-H Functionalization : Direct C-H functionalization is a highly atom-economical strategy for modifying molecular scaffolds. snnu.edu.cn Recent advances have shown that glutarimide (B196013) cores can be derivatized and undergo enantioselective C-H functionalization in the presence of a dirhodium catalyst. acs.org Exploring similar strategies for the piperidine-2,4-dione ring or the benzyl substituent could provide direct access to new analogues without the need for pre-functionalized starting materials. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. acs.org This technology has been used for the diastereoselective α-amino C-H arylation of highly substituted piperidines. nih.gov Applying photoredox catalysis to this compound could enable novel transformations, such as late-stage functionalization or the construction of the heterocyclic ring itself through radical-based cycloadditions. researchgate.net

Ring-Opening and Rearrangement : The piperidine-2,4-dione core can serve as a precursor to other structures. For instance, selective ring-opening of N-acyl glutarimides has been achieved using LiOH to yield primary amides. organic-chemistry.org Investigating novel ring-opening, cleavage, or rearrangement reactions of this compound could provide access to unique acyclic or alternative heterocyclic frameworks. researchgate.net

Synergistic Approaches Combining Synthesis and Computational Chemistry

The integration of computational chemistry with synthetic efforts is set to become a cornerstone of future research, enabling a more rational and predictive approach to the chemistry of this compound.

Reaction Mechanism and Pathway Elucidation : Density Functional Theory (DFT) calculations are instrumental in understanding reaction mechanisms. Such studies have been used to investigate the keto-enol tautomerism of glutarimide, a key intermediate in the isomerization of glutamic acid residues. researchgate.net Similar computational investigations into the synthetic pathways and potential tautomeric forms of this compound could provide critical insights for optimizing reaction conditions and predicting product stability. earthlinepublishers.comruc.dk

Predictive Modeling of Properties : Computational tools can predict key molecular properties, including NMR chemical shifts and spectroscopic characteristics, which can aid in structural characterization. chemrxiv.org DFT methods at the B3LYP level of theory have been effectively used to calculate the structural and spectral properties of related heterocyclic systems. asianjournalofphysics.com

Rational Design of Derivatives : By combining synthetic chemistry with computational modeling, researchers can rationally design novel this compound derivatives with desired properties. This synergistic approach allows for the in silico screening of virtual compounds before committing to resource-intensive laboratory synthesis, thereby accelerating the discovery of new molecules with specific functions.

Q & A

Q. Methodological Answer :

  • Use fume hoods and personal protective equipment (gloves, goggles, lab coats).
  • Avoid inhalation and skin contact; rinse immediately with water if exposed.
  • Store in dry, cool environments in sealed containers to prevent degradation .

Advanced Question : How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions? Methodological Answer :

  • Conduct accelerated stability studies using buffers (pH 1–13) at 40–60°C.
  • Monitor degradation via HPLC-UV/MS at timed intervals.
  • Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Basic Question: What in vitro models are suitable for preliminary bioactivity screening of this compound analogues?

Q. Methodological Answer :

  • Enzyme inhibition assays (e.g., acetylcholinesterase for neurological applications).
  • Cell viability assays (MTT/XTT) in cancer cell lines to evaluate cytotoxicity.
  • Receptor binding studies using radiolabeled ligands .

Advanced Question : How can structure-activity relationship (SAR) studies identify critical functional groups for target binding? Methodological Answer :

  • Synthesize derivatives with systematic substitutions (e.g., halogens, methoxy groups).
  • Use molecular docking to predict binding modes with target proteins (e.g., kinases).
  • Validate predictions via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Basic Question: How can researchers address low solubility of this compound in aqueous assays?

Q. Methodological Answer :

  • Use co-solvents (e.g., DMSO ≤0.1%) to maintain solubility without cytotoxicity.
  • Prepare lipid-based nanoformulations (e.g., liposomes) for enhanced bioavailability .

Advanced Question : What factorial design approaches can optimize multi-variable synthesis parameters (e.g., solvent, temperature, catalyst loading)? Methodological Answer :

  • Apply full factorial design to test all combinations of variables.
  • Use response surface methodology (RSM) to model interactions and identify optimal conditions.
  • Validate with ANOVA to ensure statistical significance .

Basic Question: What computational tools are recommended for predicting the physicochemical properties of this compound?

Q. Methodological Answer :

  • SwissADME for logP, solubility, and drug-likeness.
  • Gaussian or ORCA for DFT-based calculations of electronic properties .

Advanced Question : How can machine learning models improve ADME prediction accuracy for novel derivatives? Methodological Answer :

  • Train models on datasets of structurally similar compounds using random forest or neural networks .
  • Incorporate molecular descriptors (e.g., topological polar surface area, H-bond donors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.